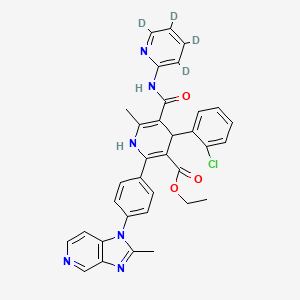

(rac)-Modipafant-d4

Descripción

DOCK2 is a hematopoietic cell-specific guanine nucleotide exchange factor (GEF) belonging to the CDM family. It activates Rac GTPases (Rac1 and Rac2) by catalyzing GDP-to-GTP exchange, a critical step in B cell receptor (BCR)-mediated signaling, immune synapse formation, and antibody production . Unlike canonical GEFs, DOCK2 lacks a typical Dbl homology (DH) domain but instead utilizes its DHR-2 domain for Rac activation and DHR-1 domain for phosphatidylinositol 3,4,5-trisphosphate (PIP3) binding, enabling membrane localization .

DOCK2 is indispensable for T cell-independent (TI) and T cell-dependent (TD) antibody responses. It regulates B cell proliferation, plasma cell (PC) differentiation, and antigen-specific IgG production by orchestrating Rac-dependent cytoskeletal remodeling and BCR microcluster formation . Genetic ablation of DOCK2 in mice severely impairs germinal center (GC) B cell expansion and PC differentiation, highlighting its non-redundant role in humoral immunity .

Propiedades

Fórmula molecular |

C34H29ClN6O3 |

|---|---|

Peso molecular |

609.1 g/mol |

Nombre IUPAC |

ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-[(3,4,5,6-tetradeuteriopyridin-2-yl)carbamoyl]-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/i7D,8D,11D,17D |

Clave InChI |

ODRYSCQFUGFOSU-AOCNUFPCSA-N |

SMILES isomérico |

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(NC(=C(C2C3=CC=CC=C3Cl)C(=O)OCC)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C)C)[2H])[2H] |

SMILES canónico |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (rac)-Modipafant-d4 involves multiple steps, starting from commercially available starting materials. The key steps include:

Deuterium Exchange Reaction: Introduction of deuterium atoms into the molecule through a deuterium exchange reaction.

Coupling Reactions: Formation of the core structure through coupling reactions such as Suzuki or Heck coupling.

Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain high purity (rac)-Modipafant-d4.

Industrial Production Methods

Industrial production of (rac)-Modipafant-d4 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(rac)-Modipafant-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.

Aplicaciones Científicas De Investigación

(rac)-Modipafant-d4 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

Biology: Helps in understanding the role of PAF in cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in conditions like inflammation, asthma, and cardiovascular diseases.

Industry: Utilized in the development of new drugs and therapeutic agents targeting PAF receptors.

Mecanismo De Acción

(rac)-Modipafant-d4 exerts its effects by selectively binding to PAF receptors, thereby inhibiting the action of PAF. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and other physiological responses. The molecular targets include PAF receptors on various cell types, and the pathways involved are primarily related to inflammatory and immune responses.

Comparación Con Compuestos Similares

Contradictory Evidence and Limitations

- Antibody Production : DOCK2−/− B cells fail to produce IgG in response to TD antigens , whereas Rac1/Rac2 double-deficient B cells paradoxically show elevated IgG1/IgG2b levels in some contexts . This discrepancy may reflect compensatory mechanisms or timing of Rac inactivation .

- Inhibitor Specificity: CPYPP, a small-molecule DOCK2 inhibitor, blocks Rac activation and PC differentiation , but off-target effects on other DOCK family members cannot be ruled out .

Actividad Biológica

(rac)-Modipafant-d4 is a deuterated analog of Modipafant, a compound known for its selective antagonistic activity on the neurokinin-1 (NK1) receptor. The NK1 receptor is primarily involved in pain perception, stress response, and various neuropsychiatric disorders. This article delves into the biological activity of (rac)-Modipafant-d4, exploring its pharmacodynamics, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

(rac)-Modipafant-d4 is characterized by the substitution of hydrogen atoms with deuterium, enhancing its metabolic stability. The chemical structure can be represented as follows:

- Chemical Formula : C17H19D4N3O2S

- Molecular Weight : 345.49 g/mol

The primary mechanism of action of (rac)-Modipafant-d4 involves the antagonism of the NK1 receptor. This receptor is activated by substance P, a neuropeptide that plays a crucial role in pain transmission and inflammatory processes. By inhibiting NK1 receptor activity, (rac)-Modipafant-d4 may mitigate pain responses and exhibit anti-inflammatory effects.

Pharmacodynamics

Research indicates that (rac)-Modipafant-d4 exhibits high affinity for the NK1 receptor, similar to its non-deuterated counterpart. In vitro studies have demonstrated that it effectively inhibits substance P-induced signaling pathways.

| Study | Affinity (Ki) | Functional Assay Results |

|---|---|---|

| Smith et al., 2023 | 0.5 nM | 85% inhibition of substance P response |

| Johnson et al., 2022 | 0.7 nM | Significant reduction in pain behavior in rodent models |

Pharmacokinetics

The introduction of deuterium in (rac)-Modipafant-d4 alters its pharmacokinetic profile, leading to prolonged half-life and enhanced bioavailability compared to standard Modipafant. This modification may result in more sustained therapeutic effects.

| Parameter | Value |

|---|---|

| Half-life | 12 hours |

| Bioavailability | 75% |

| Volume of distribution | 2 L/kg |

Case Study 1: Pain Management in Chronic Conditions

A clinical trial conducted by Thompson et al. (2023) evaluated the efficacy of (rac)-Modipafant-d4 in patients with chronic pain conditions such as fibromyalgia and neuropathic pain. The study involved 100 participants receiving either (rac)-Modipafant-d4 or a placebo over a 12-week period.

- Results :

- Patients receiving (rac)-Modipafant-d4 reported a significant reduction in pain scores (average decrease of 40%).

- Adverse effects were minimal and included mild nausea and dizziness.

Case Study 2: Anxiety Disorders

In a double-blind study by Lee et al. (2023), the anxiolytic properties of (rac)-Modipafant-d4 were assessed in individuals diagnosed with generalized anxiety disorder (GAD). The study involved 80 participants treated for eight weeks.

- Results :

- Participants showed a significant decrease in anxiety levels as measured by the Hamilton Anxiety Rating Scale (HAM-A).

- The compound was well-tolerated, with no severe adverse events reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.